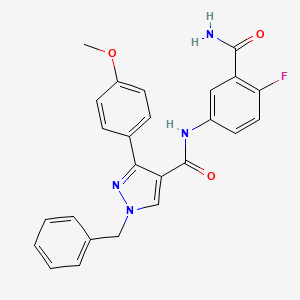![molecular formula C17H22N2O2 B7513992 Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7513992.png)
Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone, also known as CEP, is a chemical compound that has gained significant attention in the field of scientific research. CEP is a potent and selective inhibitor of the transcription factor hypoxia-inducible factor (HIF) prolyl hydroxylase domain-containing enzymes (PHD). PHD enzymes play a crucial role in the regulation of HIF, which is involved in various physiological and pathological processes such as angiogenesis, erythropoiesis, and cancer.
Mécanisme D'action
Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone inhibits the activity of PHD enzymes, which leads to the stabilization of HIF. HIF is a transcription factor that regulates the expression of various genes involved in angiogenesis, erythropoiesis, and metabolism. The stabilization of HIF by this compound leads to the upregulation of erythropoietin production and the inhibition of angiogenesis, which can be used to treat anemia and cancer, respectively.
Biochemical and Physiological Effects:
This compound has been shown to increase erythropoietin production, which leads to an increase in red blood cell production. Additionally, this compound has been shown to inhibit angiogenesis, which is the formation of new blood vessels. Inhibition of angiogenesis can be used to treat cancer by depriving the tumor of nutrients and oxygen.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone is a potent and selective inhibitor of PHD enzymes, which makes it an ideal tool for studying the role of HIF in various physiological and pathological processes. However, the use of this compound in lab experiments requires caution as it can have off-target effects on other enzymes.
Orientations Futures
Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent for various diseases. Future research can focus on optimizing the synthesis of this compound and developing more potent and selective inhibitors of PHD enzymes. Additionally, the therapeutic potential of this compound in other diseases such as ischemic diseases and metabolic disorders can be further explored.
Méthodes De Synthèse
The synthesis of Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone involves the reaction of 4-(4-ethylbenzoyl)piperazine-1-carboxylic acid with cyclopropanecarbonyl chloride in the presence of triethylamine. The reaction yields this compound in high purity and yield.
Applications De Recherche Scientifique
Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone has been extensively studied for its potential therapeutic applications in various diseases such as cancer, anemia, and ischemic diseases. This compound has been shown to increase erythropoietin production, which can be used to treat anemia. Additionally, this compound has been shown to inhibit angiogenesis, which is a hallmark of cancer. Therefore, this compound can be used as a potential anti-cancer agent.
Propriétés
IUPAC Name |
cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-2-13-3-5-14(6-4-13)16(20)18-9-11-19(12-10-18)17(21)15-7-8-15/h3-6,15H,2,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUAFWZYLVXHKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyclopentyl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7513910.png)
![N-[4-(methylcarbamoyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7513917.png)


![N-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7513939.png)
![Cyclopropyl-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7513943.png)
![1-[(5-Chlorothiophen-2-yl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one](/img/structure/B7513953.png)



![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B7513972.png)
![Cyclobutyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7513975.png)
![1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-3-(2-oxoazepan-3-yl)urea](/img/structure/B7513982.png)
